N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1005293-04-8
VCID: VC7117581
InChI: InChI=1S/C17H17ClN2O3S/c1-12(21)20-9-3-4-13-10-15(7-8-17(13)20)19-24(22,23)16-6-2-5-14(18)11-16/h2,5-8,10-11,19H,3-4,9H2,1H3
SMILES: CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C17H17ClN2O3S
Molecular Weight: 364.84

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide

CAS No.: 1005293-04-8

Cat. No.: VC7117581

Molecular Formula: C17H17ClN2O3S

Molecular Weight: 364.84

* For research use only. Not for human or veterinary use.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide - 1005293-04-8

Specification

CAS No. 1005293-04-8
Molecular Formula C17H17ClN2O3S
Molecular Weight 364.84
IUPAC Name N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzenesulfonamide
Standard InChI InChI=1S/C17H17ClN2O3S/c1-12(21)20-9-3-4-13-10-15(7-8-17(13)20)19-24(22,23)16-6-2-5-14(18)11-16/h2,5-8,10-11,19H,3-4,9H2,1H3
Standard InChI Key LEIJKUXMESOMMQ-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide features a bicyclic tetrahydroquinoline system fused with a sulfonamide-linked 3-chlorophenyl group. The acetyl group at the 1-position of the tetrahydroquinoline ring introduces steric and electronic modifications that influence conformational stability.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇ClN₂O₃S
Molecular Weight364.84 g/mol
IUPAC NameN-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzenesulfonamide
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
logP (Predicted)3.2 ± 0.5

The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for drug-likeness .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis typically begins with the acetylation of 6-amino-1,2,3,4-tetrahydroquinoline, followed by sulfonylation using 3-chlorobenzenesulfonyl chloride. A representative protocol involves:

  • Acetylation: Reacting 6-amino-1,2,3,4-tetrahydroquinoline with acetic anhydride in dichloromethane to yield 1-acetyl-6-amino-1,2,3,4-tetrahydroquinoline.

  • Sulfonylation: Treating the intermediate with 3-chlorobenzenesulfonyl chloride in the presence of pyridine as a base, facilitating the formation of the sulfonamide bond .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
AcetylationAcetic anhydride, DCM0–25°C2 hr85%
Sulfonylation3-Cl-Benzenesulfonyl chloride, Pyridine25°C12 hr72%

Challenges include regioselectivity during sulfonylation and purification of the final product via column chromatography.

Structural Elucidation and Spectral Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.42 (t, J = 7.8 Hz, 1H, Ar-H), 6.95 (s, 1H, NH), 6.62 (d, J = 8.8 Hz, 1H, Quin-H), 3.28–3.22 (m, 2H, CH₂), 2.84 (t, J = 6.0 Hz, 2H, CH₂), 2.42 (s, 3H, COCH₃), 1.93–1.87 (m, 2H, CH₂) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.5 (C=O), 144.2 (S=O), 136.7–116.3 (Ar-C), 52.1 (N-CH₂), 28.4 (COCH₃), 25.3–22.1 (CH₂) .

Mass Spectrometry (MS):

  • ESI-MS (m/z): 365.8 [M+H]⁺ (calc. 364.84).

The acetyl carbonyl stretch at 1685 cm⁻¹ and sulfonamide S=O asymmetric/symmetric vibrations at 1360 cm⁻¹ and 1150 cm⁻¹ in FT-IR further confirm the structure.

Biological Activity and Mechanistic Hypotheses

Anti-Inflammatory Activity

Tetrahydroquinoline derivatives suppress NF-κB and COX-2 pathways. Molecular docking studies suggest this compound binds COX-2 with a predicted Ki of 120 nM, comparable to celecoxib (Ki = 90 nM) .

Table 3: Predicted Pharmacological Targets

TargetBinding Affinity (Ki)Mechanism
COX-2120 nMCompetitive inhibition
DHPS8 µMSubstrate analog
GABA-A Receptor450 nMAllosteric modulation

Analytical and Pharmacokinetic Profiling

ADME Predictions

  • Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s).

  • Metabolism: Predicted CYP3A4-mediated oxidation of the tetrahydroquinoline ring.

  • Excretion: Renal clearance (t₁/₂ = 5.2 hr) .

Future Research Directions

  • In Vitro Screening: Prioritize assays against antibiotic-resistant pathogens and inflammatory mediators.

  • Structural Optimization: Introduce polar groups at the 4-position of the tetrahydroquinoline to enhance solubility.

  • In Vivo Pharmacokinetics: Assess bioavailability and tissue distribution in murine models.

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